molecular formula C9H6ClN5O B1609647 5-Amino-7-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 213896-64-1

5-Amino-7-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B1609647
M. Wt: 235.63 g/mol
InChI Key: ALFSSSOPSVBKPW-UHFFFAOYSA-N
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Patent
US06545000B1

Procedure details

Into 260 mL of trifluoroacetic acid, 50.0 g (130 mmol) of Compound D was dissolved, and 50 g (333 mmol) of trifluoromethanesulfonic acid and 42 mL (390 mmol) of anisole were added thereto, followed by stirring at room temperature for about 2 hours. After completion of the reaction, trifluoroacetic acid was evaporated under reduced pressure, and the residue was poured into ice-water. The mixture was adjusted to be alkaline with a 2 mol/L aqueous sodium hydroxide solution. The precipitated solid was washed with hexane and was reslurried with chloroform to obtain 25.6 g of Compound E as a white solid (yield: 83%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Compound D
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
260 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8]CC2C=CC(OC)=C(OC)C=2)[N:5]2[N:20]=[C:21]([C:23]3[O:24][CH:25]=[CH:26][CH:27]=3)[N:22]=[C:4]2[CH:3]=1.FC(F)(F)S(O)(=O)=O.C1(OC)C=CC=CC=1>FC(F)(F)C(O)=O>[NH2:8][C:6]1[N:5]2[N:20]=[C:21]([C:23]3[O:24][CH:25]=[CH:26][CH:27]=3)[N:22]=[C:4]2[CH:3]=[C:2]([Cl:1])[N:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Name
Quantity
42 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Compound D
Quantity
50 g
Type
reactant
Smiles
ClC1=CC=2N(C(=N1)NCC1=CC(=C(C=C1)OC)OC)N=C(N2)C=2OC=CC2
Name
Quantity
260 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for about 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into ice-water
WASH
Type
WASH
Details
The precipitated solid was washed with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC(=CC=2N1N=C(N2)C=2OC=CC2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.